![molecular formula C11H16O4 B13496972 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid](/img/structure/B13496972.png)
3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable diene with a dienophile in a Diels-Alder reaction can form the spirocyclic structure .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: Utilized in the development of new materials with unique structural properties
Mécanisme D'action
The mechanism by which 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various molecular pathways, including those involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.4]octane-1,3-dicarboxylic acid: Another spirocyclic compound with similar structural features.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A bicyclic compound with a different ring structure but similar functional groups
Uniqueness
3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
3-methoxycarbonylspiro[3.4]octane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-15-10(14)8-6-7(9(12)13)11(8)4-2-3-5-11/h7-8H,2-6H2,1H3,(H,12,13) |
Clé InChI |
VONSEHRZKUVEKT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C12CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



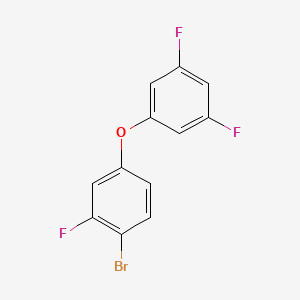
![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)
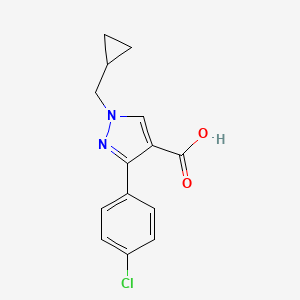
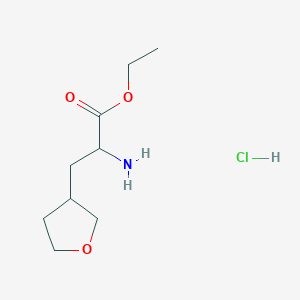
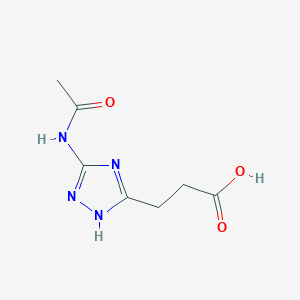
![N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride](/img/structure/B13496921.png)
![tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B13496923.png)
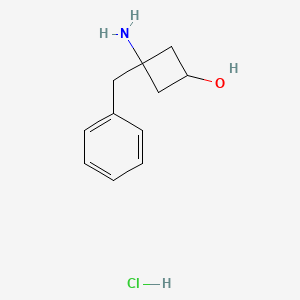
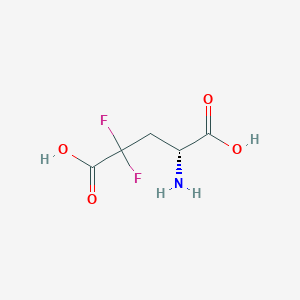
![tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13496951.png)

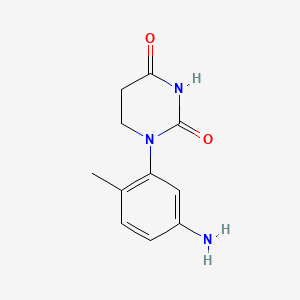
![3-[(Prop-2-yn-1-yl)amino]propan-1-ol](/img/structure/B13496958.png)
